Chromium(3+) perchlorate

Description

Properties

IUPAC Name |

chromium(3+);triperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Cr/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJMJQVGBCLHFL-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3CrO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40890669 | |

| Record name | Perchloric acid, chromium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black crystals, soluble in water; [MSDSonline] | |

| Record name | Chromium(III) perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2497 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13537-21-8 | |

| Record name | Perchloric acid, chromium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013537218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, chromium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perchloric acid, chromium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Chromium(3+) Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(3+) perchlorate is an inorganic compound of significant interest in coordination chemistry and as a precursor in the synthesis of various chromium-containing materials. It primarily exists in its anhydrous form, Cr(ClO₄)₃, and more commonly as its hexahydrate, --INVALID-LINK--₃.[1][2] This guide provides a comprehensive overview of its chemical formula, structure, and relevant physicochemical properties, tailored for a scientific audience.

Chemical Formula and Identification

The chemical identity of this compound and its common hydrate are summarized in the table below.

| Property | Anhydrous this compound | This compound Hexahydrate |

| Chemical Formula | Cr(ClO₄)₃ | Cr(ClO₄)₃·6H₂O |

| Molecular Formula | Cl₃CrO₁₂ | Cl₃CrH₁₂O₁₈[1][3] |

| IUPAC Name | Chromium(III) perchlorate | Hexaaquachromium(III) perchlorate |

| Synonyms | Chromic perchlorate, Chromium triperchlorate | Chromium(III) perchlorate hydrated[1] |

| CAS Number | 13537-21-8 | 55147-94-9[1] |

| Molar Mass | 350.35 g/mol | 458.44 g/mol [1] |

Molecular and Crystal Structure

The structure of this compound hexahydrate is characterized by the presence of the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺, and three perchlorate anions, ClO₄⁻, which act as counter-ions to balance the charge.[1]

In the [Cr(H₂O)₆]³⁺ complex ion, the chromium(III) ion is centrally located and coordinated by six water molecules in an octahedral geometry. The oxygen atoms of the water molecules form coordinate covalent bonds with the chromium ion. The perchlorate anion, ClO₄⁻, possesses a tetrahedral geometry with the chlorine atom at the center.

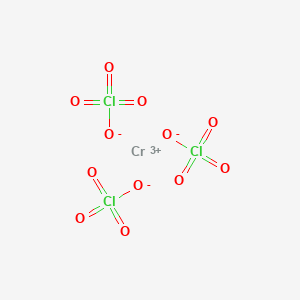

Caption: Ionic association in this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Appearance | Cyan solid (hexahydrate)[2] |

| Solubility in water | Anhydrous: 58 g/100 mL (25 °C)[2] |

| Hexahydrate: 130 g/100 mL (20 °C)[2] | |

| Solubility in other solvents | Soluble in ethanol[2] |

| Melting Point | 130 °C (hexahydrate)[4] |

| Decomposition Temperature | 180-220 °C (hexahydrate)[4] |

Spectroscopic Data

UV-Visible Spectroscopy

The color of aqueous solutions of this compound is due to the electronic transitions within the d-orbitals of the hexaaquachromium(III) ion. The UV-Visible spectrum is characterized by two main absorption bands.

| Transition | λmax | Molar Absorptivity (ε) |

| ⁴A₂g → ⁴T₂g | ~575-580 nm | Low[5] |

| ⁴A₂g → ⁴T₁g | ~400-408 nm | Low[5] |

Note: Molar absorptivity values for the hexaaquachromium(III) ion are generally low due to the Laporte-forbidden nature of d-d transitions.

Vibrational Spectroscopy (IR and Raman)

The vibrational spectra of this compound hexahydrate are a superposition of the vibrational modes of the perchlorate anion, the coordinated water molecules, and the Cr-O bonds.

-

Perchlorate (ClO₄⁻) Vibrations: The perchlorate ion, belonging to the Td point group, exhibits four characteristic vibrational modes. The most intense of these is the asymmetric stretching mode (ν₃) appearing in the infrared spectrum as a strong, broad band around 1100 cm⁻¹. A strong, sharp band corresponding to the symmetric stretching mode (ν₁) is observed in the Raman spectrum around 932 cm⁻¹.

-

Hexaaquachromium(III) ([Cr(H₂O)₆]³⁺) Vibrations: The coordinated water molecules give rise to stretching and bending vibrations. The Cr-O stretching and bending modes are expected at lower frequencies.

Experimental Protocols

General Synthesis of this compound

A general method for the preparation of this compound involves the reaction of a chromium(III) source with perchloric acid.[2]

Reactants:

-

Chromium(III) oxide (Cr₂O₃) or Chromium(III) hydroxide (Cr(OH)₃)

-

Perchloric acid (HClO₄)

Reaction:

Cr₂O₃ + 6HClO₄ → 2Cr(ClO₄)₃ + 3H₂O[2]

Procedure Outline:

-

To a stirred aqueous solution of perchloric acid, slowly add stoichiometric amounts of chromium(III) oxide or hydroxide.

-

The reaction mixture is typically heated to facilitate the dissolution of the chromium source.

-

Upon completion of the reaction, the resulting solution is filtered to remove any unreacted starting material.

-

The filtrate, a solution of this compound, can be concentrated by gentle heating or vacuum evaporation.

-

Crystallization of the hexahydrate is achieved by cooling the concentrated solution. The resulting crystals can be collected by filtration and washed with a minimal amount of cold water or a suitable organic solvent.

Note: Perchloric acid is a strong oxidizing agent and should be handled with extreme caution. Reactions involving perchlorates should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Logical Relationships

The synthesis of this compound hexahydrate follows a straightforward acid-base reaction pathway, leading to the formation of a coordination compound.

Caption: Synthesis workflow for this compound.

References

- 1. Chromium(III) perchlorate hexahydrate (55147-94-9) for sale [vulcanchem.com]

- 2. Chromium(III) perchlorate - Wikipedia [en.wikipedia.org]

- 3. This compound--water (1/3/6) | Cl3CrH12O18 | CID 12987845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chromium(III) perchlorate hexahydrate [chemister.ru]

- 5. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]

Chromium(3+) perchlorate CAS number and molecular weight

This technical guide provides comprehensive information on Chromium(3+) perchlorate, targeting researchers, scientists, and professionals in drug development. The document details its chemical properties, synthesis, experimental applications, and potential biological signaling pathways.

Core Properties of this compound

This compound is an inorganic compound that exists in both anhydrous and hydrated forms. It is a source of chromium(III) ions and is utilized in various research applications.[1] The hexahydrate is a cyan solid, while the anhydrous form appears as black crystals.[2][3] Both forms are soluble in water and ethanol.[1][3]

| Property | Anhydrous this compound | Hexahydrate this compound |

| CAS Number | 13537-21-8[2][3][4][5] | 55147-94-9[3][6] |

| Molecular Formula | Cr(ClO₄)₃[3] | Cr(ClO₄)₃·6H₂O[1] |

| Molecular Weight | 350.35 g/mol [4][5] | 458.4 g/mol [1][6] |

| Appearance | Black crystals[2] | Cyan solid / Dark blue crystalline powder[3][7] |

| Solubility in Water | 58 g/100 mL (25 °C)[3] | 130 g/100 mL (20 °C)[3] |

| Synonyms | Chromic perchlorate, Chromium triperchlorate[2][3] | This compound--water (1/3/6)[6] |

Synthesis and Experimental Protocols

2.1. Synthesis of this compound

A straightforward method for the preparation of this compound involves the reaction of chromium(III) oxide or chromium(III) hydroxide with perchloric acid.[3]

Reaction: Cr₂O₃ + 6HClO₄ → 2Cr(ClO₄)₃ + 3H₂O[3]

Experimental Protocol: Preparation of a this compound Stock Solution

For many laboratory applications, a stock solution of chromium(3+) is required. This can be prepared by dissolving this compound hexahydrate in a perchloric acid solution to maintain stability and prevent hydrolysis.[1]

Materials:

-

This compound hexahydrate (Cr(ClO₄)₃·6H₂O)

-

Perchloric acid (HClO₄), 1 mol dm⁻³ solution

-

Distilled or deionized water

-

Volumetric flask

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh the desired amount of this compound hexahydrate.

-

Transfer the weighed solid into a volumetric flask of the desired final volume.

-

Add a small amount of 1 mol dm⁻³ perchloric acid to dissolve the solid.

-

Once dissolved, dilute the solution to the final volume with 1 mol dm⁻³ perchloric acid.

-

Stir the solution thoroughly to ensure homogeneity.

2.2. Related Experimental Protocol: Chromium-Mediated Organic Synthesis

Chromium(III) compounds are often precursors to the highly reactive chromium(II) species used in organic synthesis. The following is a general workflow for the reduction of an alkyl halide using chromium(II) generated in situ from a chromium(III) precursor.[8]

Materials:

-

Anhydrous Chromium(III) chloride (CrCl₃) (as a stable precursor)

-

Zinc dust (as a reducing agent)

-

Alkyl halide

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Flame-dry a two-neck flask and allow it to cool under an inert atmosphere.

-

Add anhydrous CrCl₃ and zinc dust to the flask.[8]

-

Purge the flask with argon for 15 minutes.[8]

-

Add anhydrous THF via syringe and stir the suspension vigorously. The color will change from light green to bright blue, indicating the formation of Cr(II).[8]

-

Add a solution of the alkyl halide in anhydrous THF dropwise.[8]

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]

-

Upon completion, quench the reaction by carefully adding water.[8]

-

Extract the product with an organic solvent, dry the organic layer, and concentrate it.[8]

-

Purify the crude product using column chromatography.[8]

Biological Signaling Pathways and Research Applications

While specific signaling pathways for this compound are not extensively documented, research on other chromium compounds provides insights into potential biological activities relevant to drug development.

3.1. Antimicrobial Activity

A complex of tris-phenanthroline chromium(III) perchlorate has demonstrated antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[9] This suggests that chromium(III) complexes, including those derived from this compound, could be explored for the development of new antibacterial agents. The study indicated that these complexes inhibit bacterial growth to a greater extent than the reference drug ciprofloxacin and that a synergistic effect was observed when used in combination.[9]

3.2. AMPK Signaling Pathway

A synthetic chromium(III) complex, Cr(D-phenylalanine)₃, has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway.[10] This activation leads to increased glucose uptake in myoblasts and cardiomyocytes.[10] AMPK is a key regulator of cellular energy homeostasis and a target for drugs treating metabolic disorders like type 2 diabetes. The study suggests that the activation of AMPK by the chromium complex may be due to an increase in the cellular AMP concentration and a decrease in the mitochondrial membrane potential.[10]

3.3. Signaling Pathways in Hexavalent Chromium Toxicity

Studies on the toxicity of hexavalent chromium (Cr(VI)) have identified several key signaling pathways involved in its hepatotoxic effects, including the p53, PI3K-Akt, MAPK, and AMPK pathways.[11] While Cr(III) is generally considered less toxic than Cr(VI), understanding these pathways is crucial for evaluating the overall safety profile of any chromium-based therapeutic agent.

References

- 1. Chromium(III) perchlorate hexahydrate (55147-94-9) for sale [vulcanchem.com]

- 2. Chromium(III) perchlorate - Hazardous Agents | Haz-Map [haz-map.com]

- 3. Chromium(III) perchlorate - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CHROMIUM (III) PERCHLORATE | 13537-21-8 [chemicalbook.com]

- 6. This compound--water (1/3/6) | Cl3CrH12O18 | CID 12987845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. americanelements.com [americanelements.com]

- 8. benchchem.com [benchchem.com]

- 9. Oxidative Stress and Antimicrobial Activity of Chromium(III) and Ruthenium(II) Complexes on Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A newly synthetic chromium complex-chromium (D-phenylalanine)3 activates AMP-activated protein kinase and stimulates glucose transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Signaling Pathways and Genes Associated with Hexavalent Chromium-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of Anhydrous Chromium(III) Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Anhydrous chromium(III) perchlorate, Cr(ClO₄)₃, is a highly reactive inorganic compound. While its hydrated forms, such as chromium(III) perchlorate hexahydrate, are commercially available and their synthesis is well-documented, the preparation of the anhydrous salt is a significant challenge.[1][2] The direct dehydration of hydrated perchlorates is often hazardous and can lead to violent decomposition. Therefore, anhydrous synthesis routes are necessary.

This guide proposes a robust synthesis strategy commencing with the dehydration of chromium(III) chloride hexahydrate to yield the anhydrous precursor. Subsequently, a perchloration reaction using dichlorine hexoxide is detailed. This approach is based on established methods for the synthesis of other anhydrous transition metal perchlorates.[3]

Synthesis Pathway Overview

The proposed synthesis of anhydrous chromium(III) perchlorate is a two-stage process:

-

Stage 1: Synthesis of Anhydrous Chromium(III) Chloride (CrCl₃)

-

Stage 2: Synthesis of Anhydrous Chromium(III) Perchlorate (Cr(ClO₄)₃)

A logical diagram of the overall synthesis pathway is presented below.

Figure 1: Overall synthesis pathway for anhydrous chromium(III) perchlorate.

Experimental Protocols

3.1. Stage 1: Synthesis of Anhydrous Chromium(III) Chloride

This protocol is adapted from the established method of dehydrating chromium(III) chloride hexahydrate using thionyl chloride.[1][4]

3.1.1. Materials and Equipment

| Material/Equipment | Specification |

| Chromium(III) chloride hexahydrate | Finely pulverized |

| Thionyl chloride | Reagent grade |

| Round-bottom flask with ground glass joint | 1 L |

| Reflux condenser | Compatible with the flask |

| Heating mantle | |

| Distillation apparatus | |

| Schlenk line or vacuum manifold | For handling air-sensitive materials |

| Calcium chloride drying tube |

3.1.2. Procedure

-

In a 1 L round-bottom flask, place 100 g of finely pulverized chromium(III) chloride hexahydrate.

-

Add 325 ml of thionyl chloride to the flask.

-

Fit the flask with a reflux condenser, and place a calcium chloride drying tube at the top of the condenser to protect the reaction from atmospheric moisture.

-

Gently reflux the mixture on a heating mantle for approximately 6 hours. The reaction is complete when the evolution of hydrogen chloride gas ceases. The color of the solid should change from green to violet.[1]

-

After cooling, remove the excess thionyl chloride by distillation.

-

The remaining solid should be heated on a water bath under a stream of dry air or under reduced pressure to remove the last traces of thionyl chloride.

-

The resulting crude anhydrous chromium(III) chloride should be stored in a tightly sealed container in a desiccator. For higher purity, the product can be sublimed in a stream of dry chlorine gas at 950 °C.[1]

3.1.3. Quantitative Data

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |

| CrCl₃·6H₂O | 266.45 | 100 | 0.375 |

| SOCl₂ | 118.97 | 386.6 (325 ml) | 3.25 |

| Product | |||

| Anhydrous CrCl₃ | 158.36 | ~59.4 (theoretical) | 0.375 |

3.2. Stage 2: Synthesis of Anhydrous Chromium(III) Perchlorate

This proposed protocol is based on the use of dichlorine hexoxide as a powerful perchlorating agent, a method proven effective for other transition metals.[3]

3.2.1. Precursor Reagent: Dichlorine Hexoxide (Cl₂O₆)

Dichlorine hexoxide is a highly reactive and explosive compound and should be prepared in situ or handled with extreme caution by experienced personnel. It can be synthesized by the reaction of chlorine dioxide with ozone.[2]

Reaction: 2 ClO₂ + 2 O₃ → Cl₂O₆ + 2 O₂

3.2.2. Materials and Equipment

| Material/Equipment | Specification |

| Anhydrous chromium(III) chloride | Prepared as in Stage 1 |

| Dichlorine hexoxide | Freshly prepared |

| Schlenk flask | 100 ml |

| Low-temperature bath | e.g., cryocooler or dry ice/acetone |

| Magnetic stirrer | |

| Vacuum line | For removal of volatiles |

3.2.3. Proposed Procedure

-

In a pre-dried Schlenk flask under an inert atmosphere (e.g., argon or dry nitrogen), place a precisely weighed amount of anhydrous chromium(III) chloride.

-

Cool the flask to a low temperature, typically between -10 °C and 0 °C, using a low-temperature bath.

-

Slowly add a stoichiometric amount of freshly prepared dichlorine hexoxide to the cooled, stirred suspension of anhydrous chromium(III) chloride.

-

The reaction mixture should be stirred at low temperature for several hours. The progress of the reaction may be monitored by observing a color change.

-

After the reaction is complete, the volatile byproducts and any excess dichlorine hexoxide should be removed under vacuum at low temperature.

-

The resulting solid, anhydrous chromium(III) perchlorate, should be handled and stored under an inert, anhydrous atmosphere.

3.2.4. Proposed Stoichiometry

3 Cl₂O₆ + 2 CrCl₃ → 2 Cr(ClO₄)₃ + 3 Cl₂

| Reactant | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| CrCl₃ | 158.36 | 1 |

| Cl₂O₆ | 166.90 | 1.5 |

| Product | ||

| Cr(ClO₄)₃ | 350.34 | 1 |

Experimental Workflow Diagrams

Figure 2: Workflow for the synthesis of anhydrous chromium(III) chloride.

Figure 3: Proposed workflow for the synthesis of anhydrous chromium(III) perchlorate.

Purification and Characterization

5.1. Purification

The crude anhydrous chromium(III) perchlorate should be purified by washing with a suitable anhydrous, non-coordinating solvent to remove any soluble impurities. The product should then be dried under high vacuum.

5.2. Characterization

The identity and purity of the final product should be confirmed by:

-

Elemental Analysis: To determine the chromium, chlorine, and oxygen content.

-

Vibrational Spectroscopy (FT-IR and Raman): To identify the characteristic vibrational modes of the perchlorate anion and confirm the absence of water.

-

X-ray Powder Diffraction (XRPD): To determine the crystalline structure of the compound.

Safety and Handling

Extreme caution is advised when working with the compounds and reagents described in this guide.

-

Dichlorine Hexoxide: This is a powerful oxidizing agent and is highly explosive. It should only be handled by experienced personnel in a suitable containment facility (e.g., a blast shield within a fume hood).[2][3]

-

Anhydrous Perchlorates: Anhydrous metal perchlorates are shock-sensitive and can decompose explosively, especially in the presence of organic materials or upon heating.

-

Thionyl Chloride: This is a corrosive and toxic compound that reacts violently with water.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves, must be worn at all times.

-

Inert Atmosphere: All manipulations of anhydrous chromium(III) perchlorate should be carried out under an inert atmosphere to prevent hydrolysis.

Conclusion

References

An In-depth Technical Guide to the Preparation of Chromium(III) Perchlorate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and safety considerations for Chromium(III) perchlorate hexahydrate, a compound of interest in various research and development applications. This document details established synthetic methodologies, presents key data in a structured format, and outlines essential safety protocols for handling this energetic material.

Compound Overview

Chromium(III) perchlorate hexahydrate, with the chemical formula Cr(ClO₄)₃·6H₂O, is an inorganic salt that exists as a cyan-colored crystalline solid.[1] It is recognized for its high solubility in water and ethanol.[2] The central chromium atom is in the +3 oxidation state, coordinated to six water molecules, forming the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺. The perchlorate ions (ClO₄⁻) act as counterions.

Table 1: Physicochemical Properties of Chromium(III) Perchlorate Hexahydrate

| Property | Value | Reference |

| Chemical Formula | Cr(ClO₄)₃·6H₂O | [3] |

| Molecular Weight | 458.4 g/mol | [3] |

| Appearance | Cyan crystalline solid | [1] |

| Solubility in Water | 130 g/100 mL (20 °C) | [1] |

| Melting Point | 130 °C | [4] |

| Decomposition Temperature | 180-220 °C | [4] |

| CAS Number | 55147-94-9 | [3] |

Synthetic Methodologies

The preparation of Chromium(III) perchlorate hexahydrate can be achieved through several synthetic routes. The most common methods involve the reaction of a chromium(III) source with perchloric acid.

Method 1: Reaction of Chromium(III) Hydroxide with Perchloric Acid

This method involves the neutralization of chromium(III) hydroxide with perchloric acid.

Reaction:

Cr(OH)₃ + 3HClO₄ → Cr(ClO₄)₃ + 3H₂O[2][5]

Experimental Protocol:

While specific, detailed protocols with quantitative parameters are scarce in the readily available literature, a general procedure can be outlined as follows:

-

Preparation of Chromium(III) Hydroxide: A solution of a chromium(III) salt (e.g., chromium(III) chloride) is treated with a base (e.g., sodium hydroxide or ammonia) to precipitate chromium(III) hydroxide. The precipitate is then thoroughly washed with deionized water to remove any residual salts.

-

Reaction with Perchloric Acid: The freshly prepared, moist chromium(III) hydroxide is slowly added in stoichiometric amounts to a cooled, stirred solution of perchloric acid.[2] The reaction is exothermic and requires careful temperature control.[2] The addition is continued until the chromium(III) hydroxide is completely dissolved.

-

Crystallization: The resulting solution is concentrated by gentle heating or vacuum evaporation to induce crystallization.[2] Slow cooling of the concentrated solution is expected to yield crystals of Chromium(III) perchlorate hexahydrate.

-

Isolation and Drying: The crystals are isolated by filtration, washed with a minimal amount of cold deionized water or a suitable solvent to remove any soluble impurities, and then dried under vacuum.

Method 2: Reaction of Chromium(III) Oxide with Perchloric Acid

An alternative synthesis route utilizes chromium(III) oxide as the starting material.

Reaction:

Cr₂O₃ + 6HClO₄ → 2Cr(ClO₄)₃ + 3H₂O[1]

Experimental Protocol:

-

Reaction: A stoichiometric amount of chromium(III) oxide is gradually added to a stirred solution of perchloric acid. This reaction may be slower than with the hydroxide and may require gentle heating to proceed to completion.

-

Filtration: After the reaction is complete, any unreacted chromium(III) oxide is removed by filtration.

-

Crystallization, Isolation, and Drying: The subsequent steps of crystallization, isolation, and drying are analogous to those described in Method 1.

Experimental and Safety Considerations

The synthesis and handling of Chromium(III) perchlorate hexahydrate require stringent safety measures due to the inherent hazards associated with perchlorate salts.

Table 2: Safety and Handling Precautions

| Aspect | Precaution | Reference |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., PVC), safety goggles, a face shield, and a lab coat. | [6] |

| Handling | Avoid contact with skin and eyes. Prevent inhalation of dust. Handle in a well-ventilated fume hood. | [6] |

| Storage | Store in a cool, dry, well-ventilated area away from heat, combustible materials, and reducing agents. Use glass containers. | [6] |

| Incompatibilities | Perchlorates are strong oxidizing agents and can react violently with organic materials, reducing agents, and finely powdered metals. | [6] |

| Disposal | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not let the product enter drains. | [7] |

Characterization

Characterization of the synthesized Chromium(III) perchlorate hexahydrate is crucial to confirm its identity and purity. While specific spectral data for this compound is not widely published, the following techniques are standard for its analysis.

Table 3: Characterization Techniques

| Technique | Expected Observations |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Broad absorption bands corresponding to the O-H stretching of coordinated water molecules. Strong, characteristic bands for the perchlorate anion (ClO₄⁻). |

| UV-Visible (UV-Vis) Spectroscopy | Absorption bands in the visible region characteristic of the d-d electronic transitions of the [Cr(H₂O)₆]³⁺ complex. Spectroscopic studies have been conducted on chromium(III) solutions in perchlorate media.[3] |

| Elemental Analysis | Determination of the percentage composition of Carbon, Hydrogen, Nitrogen, and Chromium to confirm the empirical formula. |

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of Chromium(III) perchlorate hexahydrate.

Caption: General workflow for the synthesis of Chromium(III) perchlorate hexahydrate.

Signaling Pathway for Hazard Recognition and Response

The following diagram outlines the logical steps for recognizing and responding to a potential hazard during the handling of Chromium(III) perchlorate hexahydrate.

Caption: Logical flow for hazard recognition and response.

References

- 1. Chromium(III) perchlorate - Wikipedia [en.wikipedia.org]

- 2. Chromium(III) Perchlorate Hexahydrate|Supplier [benchchem.com]

- 3. Chromium(III) perchlorate hexahydrate (55147-94-9) for sale [vulcanchem.com]

- 4. chromium(III) perchlorate hexahydrate [chemister.ru]

- 5. webqc.org [webqc.org]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Chromium(III) Perchlorate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of Chromium(III) perchlorate, with a focus on its hexahydrated form, Cr(ClO₄)₃·6H₂O. The information is intended to serve as a technical resource for professionals in research and development.

Introduction

Chromium(III) perchlorate is an inorganic compound that serves as a common source of the chromium(III) cation, Cr³⁺, in a solution that is free of coordinating anions, as the perchlorate ion (ClO₄⁻) is known for its very weak coordinating ability.[1] This property makes it particularly useful in studies of coordination chemistry, reaction kinetics, and as a precursor for the synthesis of other chromium(III) complexes.[2] The compound typically exists as a hydrate, most commonly as Chromium(III) perchlorate hexahydrate, a cyan or dark blue crystalline solid.[2][3] Due to the d³ electronic configuration of the Cr³⁺ ion, its compounds are characteristically colored and paramagnetic.[2]

Physical and Chemical Properties

The fundamental properties of Chromium(III) perchlorate and its common hexahydrate are summarized below. These tables provide essential data for laboratory use and experimental design.

Table 1: General and Physical Properties of Chromium(III) Perchlorate Hexahydrate

| Property | Value | Reference(s) |

| Chemical Formula | Cr(ClO₄)₃·6H₂O | [2] |

| IUPAC Name | chromium(3+);triperchlorate;hexahydrate | [4] |

| Molecular Weight | 458.44 g/mol | [3][4] |

| CAS Number | 55147-94-9 | [2][4] |

| Appearance | Cyan solid / Dark blue crystalline powder | [2][3] |

| Melting Point | 130 °C | [5] |

| Decomposition Temp. | 180-220 °C | [5] |

| Solubility in Water | 130 g/100 mL (20 °C) | [2] |

| Solubility in Ethanol | Soluble | [2] |

Table 2: Anhydrous Chromium(III) Perchlorate Properties

| Property | Value | Reference(s) |

| Chemical Formula | Cr(ClO₄)₃ | [2] |

| Molecular Weight | 350.3489 g/mol | [2] |

| CAS Number | 13537-21-8 | [2] |

| Appearance | Black crystals | [6] |

| Solubility in Water | 58 g/100 mL (25 °C) | [2] |

Molecular Structure and Spectroscopic Characterization

In its hydrated form, the chromium(III) ion exists as the hexaaquachromium(III) complex, [Cr(H₂O)₆]³⁺, where six water molecules are directly coordinated to the central chromium atom in an octahedral geometry.[7] The perchlorate ions (ClO₄⁻) are not coordinated to the metal center but act as counter-ions to balance the charge.[2]

Caption: Structure of the [Cr(H₂O)₆]³⁺ complex with perchlorate counter-ions.

Spectroscopic Data:

-

UV-Visible Spectroscopy: Aqueous solutions of Chromium(III) perchlorate, containing the [Cr(H₂O)₆]³⁺ ion, exhibit two main absorption bands. The absorption maxima (λ_max) are typically observed around 400-410 nm and 575-580 nm.[8][9] These bands correspond to the d-d electronic transitions in the octahedral crystal field of the Cr³⁺ ion.

-

Infrared (IR) Spectroscopy: The IR spectrum of Cr(ClO₄)₃·6H₂O would be expected to show strong, broad bands in the 3000-3500 cm⁻¹ region, characteristic of the O-H stretching vibrations of the coordinated water molecules. A strong, broad, and often unsplit band around 1100 cm⁻¹ is indicative of the asymmetric Cl-O stretching mode of the non-coordinated perchlorate ion (T_d symmetry).[10]

Chemical Reactivity and Applications

Chromium(III) perchlorate is a stable compound under normal conditions, but as a perchlorate salt, it is a strong oxidizing agent, especially when heated or in the presence of reducing agents.[11] Caution should be exercised to avoid heating with organic compounds, as this can lead to explosive reactions.[3]

-

Coordination Chemistry: It is an excellent starting material for synthesizing other chromium(III) complexes. The coordinated water molecules in the [Cr(H₂O)₆]³⁺ ion can be substituted by other ligands, such as ammonia or urea, to form complexes like --INVALID-LINK--₃.[2][7]

-

Catalysis: While specific catalytic applications for Chromium(III) perchlorate are not widely documented, chromium-based compounds, in general, are used as catalysts in various organic transformations, including polymerizations, oxidations, and dehydrogenation reactions.[12][13] It can also serve as a precursor for generating catalytically active chromium species.

-

Research Applications: It is frequently used in solution chemistry studies as a source of Cr³⁺ ions in a non-coordinating medium, for extraction and separation science, and in crystallographic studies of coordination compounds.[2]

Experimental Protocols

5.1 Synthesis of Chromium(III) Perchlorate Hexahydrate

This protocol describes the preparation of Chromium(III) perchlorate hexahydrate from chromium(III) hydroxide and perchloric acid.

Materials:

-

Chromium(III) hydroxide (Cr(OH)₃)

-

Perchloric acid (HClO₄), ~70% aqueous solution

-

Deionized water

-

Beakers, magnetic stirrer, heating plate, pH paper/meter

-

Filtration apparatus (e.g., Büchner funnel)

-

Evaporating dish

-

Desiccator

Procedure:

-

Reaction Setup: In a fume hood, place a known quantity of freshly prepared chromium(III) hydroxide into a beaker with a magnetic stir bar.

-

Acid Addition: Slowly and carefully add a stoichiometric amount of ~70% perchloric acid to the beaker while stirring continuously. The reaction is exothermic. The general reaction is: Cr(OH)₃ + 3HClO₄ → Cr(ClO₄)₃ + 3H₂O

-

Dissolution: Gently heat the mixture on a hot plate with continuous stirring to ensure the complete dissolution of the chromium(III) hydroxide. The solution should turn a clear, deep green or violet color.

-

Neutralization Check: Check the pH of the solution to ensure it is slightly acidic. If it is too acidic, add small portions of Cr(OH)₃ until a slight excess of the solid remains. If it is basic, add a few more drops of perchloric acid.

-

Filtration: Filter the warm solution to remove any unreacted chromium(III) hydroxide or other solid impurities.

-

Crystallization: Transfer the clear filtrate to an evaporating dish and heat gently to concentrate the solution. Reduce the volume until crystals begin to form on the surface.

-

Cooling and Isolation: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote further crystallization. Collect the cyan-colored crystals by vacuum filtration.

-

Drying: Wash the crystals with a small amount of ice-cold deionized water, followed by a cold, non-coordinating solvent like diethyl ether. Dry the product in a desiccator over a suitable drying agent. Do not heat to dryness , as anhydrous perchlorates can be explosive.[11]

Caption: General workflow for the synthesis and characterization of Cr(ClO₄)₃·6H₂O.

5.2 Characterization Methods

-

UV-Visible Spectroscopy: Prepare a dilute aqueous solution of the synthesized crystals. Record the spectrum from approximately 300 nm to 800 nm using a UV-Vis spectrophotometer. Confirm the presence of the characteristic absorption maxima for [Cr(H₂O)₆]³⁺.

-

FTIR Spectroscopy: Prepare a KBr pellet or a Nujol mull of the crystalline product. Record the infrared spectrum to identify the characteristic vibrations of the coordinated water molecules and the perchlorate anions.

Safety and Handling

Chromium(III) perchlorate is a hazardous substance that must be handled with appropriate safety precautions.[11]

-

Oxidizing Agent: As a perchlorate, it is a powerful oxidizing agent. Avoid contact with organic materials, reducing agents, and other combustible materials.[11] Mixtures can be flammable or explosive, especially upon heating.[3]

-

Corrosive: The compound is corrosive and can cause severe skin and eye burns upon contact.[6]

-

Toxicity: It is toxic if ingested.[6]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[11]

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.[11]

Relevance to Drug Development

While Chromium(III) perchlorate itself is not a therapeutic agent, the unique properties of the Cr³⁺ ion are of interest in medicinal chemistry and drug development. Cr³⁺ is an essential trace element in human nutrition.[6] Research into novel chromium(III) coordination complexes has shown potential antimicrobial and anticancer activities.[6] For instance, some synthesized chromium(III) compounds have demonstrated the ability to inhibit the progression of drug-resistant colorectal cancer cells. Chromium(III) perchlorate serves as a crucial starting material for the synthesis of these and other novel chromium-based therapeutic candidates, allowing for the systematic investigation of their structure-activity relationships.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Chromium(III) perchlorate - Wikipedia [en.wikipedia.org]

- 3. americanelements.com [americanelements.com]

- 4. Chromium(3+) perchlorate--water (1/3/6) | Cl3CrH12O18 | CID 12987845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chromium(III) perchlorate hexahydrate [chemister.ru]

- 6. Chromium(III) perchlorate - Hazardous Agents | Haz-Map [haz-map.com]

- 7. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 8. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. books.rsc.org [books.rsc.org]

- 13. alfachemic.com [alfachemic.com]

An In-depth Technical Guide to the Solubility of Chromium(III) Perchlorate in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of chromium(III) perchlorate, with a particular focus on its behavior in organic solvents. This document synthesizes available data, outlines relevant experimental methodologies, and presents a logical framework for understanding the factors that govern its solubility.

Executive Summary

Chromium(III) perchlorate, with the chemical formula Cr(ClO₄)₃, is an inorganic salt that exists in both anhydrous and hydrated forms. Its solubility is a critical parameter in various applications, including synthesis, catalysis, and formulation development. This guide establishes that while chromium(III) perchlorate exhibits significant solubility in water, its solubility in organic solvents is less documented quantitatively. It is generally considered soluble in polar organic solvents like ethanol. This guide provides the available quantitative data, details experimental protocols for solubility determination, and offers a visual representation of the key factors influencing the dissolution process.

Quantitative Solubility Data

| Chemical Formula/Hydrate State | Solvent | Temperature (°C) | Solubility |

| Cr(ClO₄)₃ (Anhydrous) | Water | 25 | 58 g/100 mL[1] |

| Cr(ClO₄)₃·6H₂O (Hexahydrate) | Water | 20 | 130 g/100 mL[1] |

| Cr(ClO₄)₃·6H₂O (Hexahydrate) | Ethanol | - | Soluble[1] |

| Cr(ClO₄)₃·9H₂O (Nonahydrate) | Water | 0 | 50.99 g/100g solution |

| Cr(ClO₄)₃·9H₂O (Nonahydrate) | Water | 25 | 57.73 g/100g solution |

| Cr(ClO₄)₃ (General) | Polar Solvents | - | High Solubility (Qualitative) |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental to understanding the physicochemical properties of chromium(III) perchlorate. The following are detailed methodologies for key experiments related to solubility assessment.

Protocol for Gravimetric Solubility Determination

This method is a common and straightforward approach to determine the solubility of a solid in a solvent.

Objective: To determine the mass of chromium(III) perchlorate that can dissolve in a given volume of a specific organic solvent at a constant temperature.

Materials:

-

Chromium(III) perchlorate (anhydrous or a specific hydrate)

-

Selected organic solvent (e.g., ethanol, methanol, acetone)

-

Constant temperature bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Drying oven

Procedure:

-

Saturation: Add an excess amount of chromium(III) perchlorate to a known volume of the organic solvent in a sealed container.

-

Equilibration: Place the container in a constant temperature bath and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling: Once equilibrium is achieved, allow the solution to settle. Carefully extract a known volume of the supernatant (the clear liquid above the undissolved solid) using a pre-weighed, airtight syringe fitted with a filter to prevent any solid particles from being transferred.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed container. Carefully evaporate the solvent in a drying oven at a temperature that will not decompose the chromium(III) perchlorate.

-

Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried solute.

-

Calculation: The solubility is calculated as the mass of the dissolved chromium(III) perchlorate per volume or mass of the solvent.

Protocol for Spectroscopic Solubility Determination

This method is suitable for compounds that have a distinct absorbance at a specific wavelength.

Objective: To determine the concentration of a saturated solution of chromium(III) perchlorate in an organic solvent using UV-Vis spectroscopy.

Materials:

-

Chromium(III) perchlorate

-

Selected UV-transparent organic solvent

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Filtration apparatus

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of chromium(III) perchlorate of known concentrations in the chosen organic solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution of chromium(III) perchlorate in the organic solvent as described in the gravimetric method (steps 1 and 2).

-

Dilution and Measurement: Carefully withdraw a known volume of the clear supernatant and dilute it with the solvent to a concentration that falls within the range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Concentration Calculation: Use the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution to determine the solubility.

Visualizations

Factors Influencing Solubility

The solubility of an ionic compound like chromium(III) perchlorate is governed by a complex interplay of factors related to the solute, the solvent, and the external conditions. The following diagram illustrates these relationships.

Caption: Logical relationship of factors affecting solubility.

Experimental Workflow for Solubility Determination

The following diagram outlines a typical experimental workflow for determining the solubility of chromium(III) perchlorate in an organic solvent.

Caption: Workflow for solubility determination.

Conclusion

This technical guide has consolidated the available information on the solubility of chromium(III) perchlorate in organic solvents. While quantitative data remains sparse for non-aqueous media, qualitative assessments indicate good solubility in polar organic solvents. The provided experimental protocols offer robust methodologies for researchers to determine precise solubility values in their specific solvent systems. The visualizations serve to elucidate the complex factors influencing solubility and to provide a clear workflow for its experimental determination. Further research is warranted to systematically quantify the solubility of chromium(III) perchlorate in a broader range of organic solvents to support its diverse applications in science and industry.

References

An In-depth Technical Guide to the Hazards and Safety Precautions for Chromium(III) Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hazards, safety precautions, and handling procedures for Chromium(III) perchlorate. The information is intended to support risk assessments and ensure the safe use of this compound in a laboratory setting.

Chemical and Physical Properties

Chromium(III) perchlorate, particularly in its hexahydrated form (Cr(ClO₄)₃·6H₂O), is a cyan-colored crystalline solid.[1] It is soluble in water and ethanol.[1] While specific toxicological data for Chromium(III) perchlorate is limited, data for related Chromium(III) compounds and perchlorates provide a basis for assessing its potential hazards.

| Property | Value | Reference |

| Chemical Formula | Cr(ClO₄)₃ | [1] |

| Molar Mass (Anhydrous) | 350.34 g/mol | [1] |

| Molar Mass (Hexahydrate) | 458.44 g/mol | [2][3] |

| Appearance | Cyan solid | [1] |

| Melting Point (Hexahydrate) | 130 °C | [4] |

| Decomposition Temperature (Hexahydrate) | 180-220 °C | [4] |

| Solubility in water (Anhydrous) | 58 g/100 mL (25 °C) | [1] |

| Solubility in water (Hexahydrate) | 130 g/100 mL (20 °C) | [1] |

| Specific Gravity | Not available | [5] |

| Vapor Pressure | Negligible | [5] |

| Toxicological Data (Note: Data for related Cr(III) compounds) | Value | Species | Reference |

| Oral LD50 (as Chromium(III) chloride) | 1790 mg/kg | Rat | [6] |

| Dermal LD50 (as Chromium(III) dinicocysteinate) | > 2000 mg/kg | Rat | [7] |

| Dermal LD50 (as Chromium(III) chloride) | > 2000 mg/kg | Rat | [6] |

| Inhalation LC50 | No data available for Cr(III) compounds | [8] |

| Occupational Exposure Limits (as Cr(III)) | Value | Issuing Organization |

| OSHA PEL (8-hour TWA) | 0.5 mg/m³ | OSHA |

| ACGIH TLV (8-hour TWA, inhalable particulate matter) | 0.003 mg/m³ | ACGIH |

Hazard Identification and Classification

Chromium(III) perchlorate is a hazardous substance that presents multiple risks, including chemical burns, eye damage, and potential long-term health effects.[5] It is also a strong oxidizing agent, which contributes to its fire and explosion hazards.

Health Hazards

-

Acute Effects: Causes severe skin and eye burns upon direct contact.[5] Ingestion can lead to chemical burns in the oral cavity and gastrointestinal tract, with symptoms including nausea, vomiting, and abdominal pain.[5] Inhalation of dust or mists may cause respiratory irritation.[5]

-

Chronic Effects: There is limited evidence of a carcinogenic effect and possible risk of impaired fertility.[5] Chronic exposure to Chromium(III) compounds can irritate the airways, and may adversely affect the liver and kidneys.[5] Skin contact may lead to sensitization and the development of "chrome ulcers" on broken skin.[5]

-

Perchlorate-Specific Effects: Perchlorates can interfere with iodine uptake by the thyroid gland, which may lead to thyroid dysfunction with chronic exposure.[5]

Fire and Explosion Hazards

-

Oxidizing Agent: As a perchlorate, this compound is a powerful oxidizing agent. It can increase the intensity of fires and may cause or contribute to the combustion of other materials.

-

Reactivity: It can react explosively with reducing agents, organic materials, finely divided metals, and other incompatible substances.[5] Heating may cause violent rupture of containers.[5]

Environmental Hazards

Chromium(III) perchlorate is harmful to aquatic organisms.[5]

Safety Precautions and Handling

Due to the significant hazards associated with Chromium(III) perchlorate, strict safety protocols must be followed.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

-

Skin Protection: A lab coat, apron, and chemical-resistant gloves (e.g., PVC) are required.

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with appropriate cartridges should be used.

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid generating dust.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

Storage

-

Store in a cool, dry, well-ventilated area.

-

Keep containers tightly closed.

-

Store away from combustible materials, reducing agents, organic compounds, and other incompatible chemicals.

-

Use original containers for storage; do not repack.

Experimental Protocols

Synthesis of Chromium(III) Perchlorate Hexahydrate

The synthesis of Chromium(III) perchlorate can be achieved through the reaction of Chromium(III) hydroxide or oxide with perchloric acid.[1][9]

Reaction:

Cr(OH)₃ + 3HClO₄ → Cr(ClO₄)₃ + 3H₂O[9]

or

Cr₂O₃ + 6HClO₄ → 2Cr(ClO₄)₃ + 3H₂O[1][9]

Generalized Procedure:

-

In a fume hood, carefully add a stoichiometric amount of freshly prepared Chromium(III) hydroxide or Chromium(III) oxide to a cooled solution of perchloric acid with constant stirring.

-

Continue stirring the mixture until the solid has completely dissolved. The reaction may be exothermic and require cooling to maintain a safe temperature.

-

Once the reaction is complete, the resulting solution can be concentrated by gentle heating under reduced pressure to induce crystallization.

-

Cool the concentrated solution to allow for the formation of Chromium(III) perchlorate hexahydrate crystals.

-

Isolate the crystals by filtration, wash with a minimal amount of cold distilled water, and dry in a desiccator.

Characterization: The resulting product can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to identify the perchlorate and water vibrational modes, and Ultraviolet-Visible (UV-Vis) spectroscopy to confirm the d-d transitions of the hexaaquachromium(III) ion.

Emergency Procedures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

-

Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Spills: Evacuate the area. Wear appropriate PPE. Carefully sweep up the spilled solid, avoiding dust generation, and place it in a designated, labeled container for disposal.

Visualizations

Caption: Hazard assessment workflow for Chromium(III) perchlorate.

Caption: Simplified signaling pathway of Chromium(III) in insulin response.

References

- 1. Chromium(III) perchlorate - Wikipedia [en.wikipedia.org]

- 2. Chromium(III) perchlorate hexahydrate (55147-94-9) for sale [vulcanchem.com]

- 3. Chromium(3+) perchlorate--water (1/3/6) | Cl3CrH12O18 | CID 12987845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chromium(III) perchlorate hexahydrate [chemister.ru]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. Safety and toxicological evaluation of a novel chromium(III) dinicocysteinate complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. patt.gov.gr [patt.gov.gr]

- 9. Chromium(III) Perchlorate Hexahydrate|Supplier [benchchem.com]

An In-depth Technical Guide to the Material Safety Data Sheet for Chromium(III) Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Chromium(III) perchlorate, with a focus on its hexahydrate form. The information is compiled and presented to meet the needs of laboratory and research professionals, emphasizing safe handling, storage, and emergency procedures.

Chemical Identification and Physical Properties

Chromium(III) perchlorate, particularly as its hexahydrate (Cr(ClO₄)₃·6H₂O), is a solid inorganic compound.[1] It is recognized by its dark blue or cyan crystalline appearance.[2] Understanding its physical and chemical properties is fundamental to its safe handling in a laboratory setting.

Table 1: Physical and Chemical Properties of Chromium(III) Perchlorate Hexahydrate

| Property | Value | Source |

| Chemical Formula | Cr(ClO₄)₃·6H₂O | [1] |

| Molecular Weight | 458.44 g/mol | [2] |

| Appearance | Dark blue crystalline powder | [2] |

| CAS Number | 55147-94-9 (hexahydrate), 13537-21-8 (anhydrous) | |

| Melting Point | 130 °C | |

| Decomposition Temperature | 180-220 °C | |

| Solubility in Water | 130 g/100 mL at 20 °C | |

| Solubility in other solvents | Soluble in ethanol |

Hazard Identification and Classification

Chromium(III) perchlorate is classified as a hazardous substance. It is a strong oxidizing agent and can cause or intensify fire.[2] Contact with combustible materials may lead to fire. The substance is also corrosive and can cause severe skin burns and eye damage.[2]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Oxidizing Solids | Category 2 | H272: May intensify fire; oxidizer |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

DOT Diagram: Hazard Identification and Response Workflow

References

In-Depth Technical Guide: Thermal Decomposition of Chromium(III) Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of chromium(III) perchlorate, with a focus on its hexahydrate form (Cr(ClO₄)₃·6H₂O). The document details the multi-stage decomposition process, including dehydration, perchlorate breakdown, and the formation of the final chromium oxide residue. Quantitative data from thermogravimetric and differential thermal analyses are presented in a structured format. Detailed experimental protocols for conducting thermal analysis of energetic materials like metal perchlorates are outlined. Furthermore, this guide includes mandatory visualizations of the decomposition pathway and a typical experimental workflow using Graphviz (DOT language) to facilitate a deeper understanding of the processes involved.

Introduction

Chromium(III) perchlorate is an inorganic compound that, particularly in its hydrated form, is of interest in various fields of chemical research. Its thermal behavior is of significant importance due to the energetic nature of the perchlorate anion, making its decomposition a subject of study for understanding the stability and reactivity of such compounds. The thermal decomposition of chromium(III) perchlorate hexahydrate is a complex process that proceeds through distinct stages, each characterized by specific temperature ranges and mass losses. A thorough understanding of this process is crucial for the safe handling and application of this and similar energetic materials.

Thermal Decomposition Pathway

The thermal decomposition of chromium(III) perchlorate hexahydrate, Cr(ClO₄)₃·6H₂O, is understood to occur in three main stages:

-

Dehydration: The initial stage involves the loss of the six molecules of water of hydration.

-

Decomposition of Anhydrous Perchlorate: Following dehydration, the anhydrous chromium(III) perchlorate decomposes. This is the most energetic phase of the process.

-

Formation of Chromium Oxide: The final solid residue of the decomposition is chromium oxide.

The overall decomposition process can be summarized by the following general reaction:

Cr(ClO₄)₃·6H₂O(s) → Cr₂O₃(s) + ... (gaseous products)

Quantitative Decomposition Data

The following table summarizes the key quantitative data associated with the thermal decomposition of chromium(III) perchlorate hexahydrate. It is important to note that the exact temperatures can vary depending on experimental conditions such as heating rate and atmosphere.

| Stage | Process | Temperature Range (°C) | Key Observations |

| Melting | Fusion of the hydrate | ~130[1] | The hexahydrate melts before significant decomposition begins. |

| Stage I | Dehydration | Not explicitly detailed in search results | Loss of water molecules. Theoretical mass loss for 6 H₂O is ~23.58%. |

| Stage II | Decomposition | 180 - 220[1] | Breakdown of the anhydrous chromium(III) perchlorate. |

| Final Residue | Oxide Formation | > 220 | Formation of chromium oxide. The precise stoichiometry (e.g., Cr₂O₃) is the expected final product. |

Experimental Protocols for Thermal Analysis

The study of the thermal decomposition of energetic materials like chromium(III) perchlorate is primarily conducted using techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).

Sample Preparation

-

A small, precisely weighed sample of chromium(III) perchlorate hexahydrate (typically 1-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

To ensure reproducibility, a consistent particle size of the sample should be used.

Instrumentation and Conditions

-

A simultaneous TGA-DTA or TGA-DSC instrument is commonly employed.

-

The instrument's temperature and heat flow are calibrated using standard reference materials with known melting points (e.g., indium, zinc).

-

Atmosphere: The analysis is typically conducted under a controlled inert atmosphere, such as dry nitrogen or argon, with a constant flow rate (e.g., 20-100 mL/min) to prevent side reactions like oxidation.

-

Heating Program: The sample is subjected to a linear heating ramp at a specified rate (e.g., 5, 10, or 20 °C/min) over a defined temperature range (e.g., ambient to 600 °C). The heating rate can influence the observed decomposition temperatures.

Data Acquisition and Analysis

-

TGA Curve: Records the percentage of mass loss as a function of temperature. The onset temperature of a significant mass loss event indicates the beginning of a decomposition stage.

-

DTA/DSC Curve: Records the temperature difference or heat flow between the sample and a reference. Endothermic peaks typically correspond to phase transitions (like melting and dehydration), while exothermic peaks indicate energetic decomposition.

-

Evolved Gas Analysis (EGA): To identify the gaseous products of decomposition, the thermal analysis instrument can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

Visualizations

Decomposition Pathway

Caption: Thermal decomposition pathway of Chromium(III) Perchlorate Hexahydrate.

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of Chromium(III) Perchlorate.

Discussion of Decomposition Mechanism

The decomposition of the perchlorate ion (ClO₄⁻) is a complex redox process. In the presence of a transition metal cation like Cr³⁺, the decomposition mechanism is thought to involve electron transfer processes. The cation can influence the stability of the perchlorate anion and catalyze its decomposition.

The initial dehydration step is endothermic. The subsequent decomposition of the anhydrous salt is a highly exothermic process, releasing a significant amount of energy. The gaseous products are expected to include water vapor from the initial dehydration, and oxygen, chlorine, and possibly chlorine oxides from the breakdown of the perchlorate anion. The final solid residue is the thermodynamically stable chromium(III) oxide (Cr₂O₃). Further studies using techniques like Evolved Gas Analysis (EGA) are necessary to fully elucidate the composition of the gaseous products and the detailed reaction mechanism.

Safety Considerations

Chromium(III) perchlorate is a strong oxidizing agent, and its decomposition can be energetic. Care should be taken when handling this compound, especially during heating. Experiments should be conducted in a well-ventilated area or a fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The amount of sample used for thermal analysis should be kept small to minimize any potential hazards.

Conclusion

The thermal decomposition of chromium(III) perchlorate hexahydrate is a multi-stage process involving melting, dehydration, and the energetic decomposition of the anhydrous salt to form chromium(III) oxide. Understanding the quantitative aspects and the experimental conditions that influence this process is critical for both fundamental research and practical applications involving this and similar energetic materials. The provided experimental protocols and visualizations serve as a guide for researchers in this field.

References

An In-depth Technical Guide to the Discovery and History of Chromium(III) Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key chemical properties of Chromium(III) perchlorate, with a particular focus on its hexahydrate form, --INVALID-LINK--₃. The document details the historical context of perchlorate chemistry, outlines detailed experimental protocols for the synthesis of Chromium(III) perchlorate, and presents its physicochemical properties in structured tables. Furthermore, this guide illustrates important reaction pathways, including the hydrolysis of the hexaaquachromium(III) ion and its oxidation to chromate(VI), through detailed diagrams generated using the DOT language. This guide is intended to be a valuable resource for researchers and professionals in chemistry and drug development who require a thorough understanding of this compound.

Introduction

Chromium(III) perchlorate is an inorganic compound with the chemical formula Cr(ClO₄)₃. It is most commonly encountered as its hexahydrate, Cr(ClO₄)₃·6H₂O, a cyan-colored solid that is soluble in water and ethanol.[1] In aqueous solutions, the chromium ion exists as the hexaaquachromium(III) complex, [Cr(H₂O)₆]³⁺, which imparts a characteristic violet-blue-grey color to the solution, although it often appears green due to the presence of other complexed species. The perchlorate anions act as counter-ions to balance the charge of the chromium(III) cation.[2] This compound serves as a significant source of the Cr³⁺ ion for various chemical reactions and studies in coordination chemistry.

Discovery and History

The history of Chromium(III) perchlorate is intrinsically linked to the broader development of perchlorate chemistry. While the element chromium was discovered by Louis Nicolas Vauquelin in 1797, the synthesis and characterization of its perchlorate salt occurred much later.

The first perchlorate salt, potassium perchlorate (KClO₄), was synthesized in 1816 by the German chemist Count Friedrich von Stadion. However, the widespread investigation and application of perchloric acid and its salts in analytical chemistry were significantly championed by the American chemist G. Frederick Smith in the 20th century. Smith, a professor at the University of Illinois, authored numerous papers on the subject and founded the G. Frederick Smith Chemical Company, which became a major producer of perchloric acid and perchlorate salts.[3][4]

Physicochemical Properties

The key physicochemical properties of Chromium(III) perchlorate and its common hexahydrate are summarized in the tables below.

Table 1: General Properties of Chromium(III) Perchlorate

| Property | Value |

| Chemical Formula | Cr(ClO₄)₃ |

| Molar Mass | 350.34 g/mol |

| Appearance | Cyan solid[1] |

| CAS Number | 13537-21-8[5] |

Table 2: Properties of Chromium(III) Perchlorate Hexahydrate

| Property | Value |

| Chemical Formula | Cr(ClO₄)₃·6H₂O or --INVALID-LINK--₃ |

| Molar Mass | 458.44 g/mol [6] |

| Appearance | Dark blue crystalline powder[6] |

| Melting Point | 130 °C[7] |

| Decomposition Temperature | 180-220 °C[7] |

| Solubility in Water | 130 g/100 mL at 20 °C[1] |

| Solubility | Soluble in ethanol[1] |

| CAS Number | 55147-94-9[2] |

Table 3: Spectroscopic Data for the Hexaaquachromium(III) Ion, [Cr(H₂O)₆]³⁺

| Spectroscopic Technique | Wavelength (λ_max) | Region |

| UV-Visible Absorption | 400 nm | Violet |

| UV-Visible Absorption | 580 nm | Yellow-Orange |

Note: The UV-Visible absorption data corresponds to the aqueous solution of Chromium(III) perchlorate, where the chromophore is the [Cr(H₂O)₆]³⁺ ion.[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of Chromium(III) perchlorate hexahydrate.

Synthesis from Chromium(III) Oxide

This method involves the direct reaction of chromium(III) oxide with perchloric acid.

Equation: Cr₂O₃ + 6HClO₄ + 9H₂O → 2--INVALID-LINK--₃

Materials:

-

Chromium(III) oxide (Cr₂O₃)

-

70% Perchloric acid (HClO₄)

-

Distilled water

-

Heating plate with magnetic stirrer

-

Beaker and crystallizing dish

Procedure:

-

Carefully add a stoichiometric amount of Chromium(III) oxide to a beaker containing a measured volume of 70% perchloric acid. The reaction should be performed in a fume hood due to the corrosive nature of perchloric acid.

-

Gently heat the mixture on a heating plate with continuous stirring. The reaction progress is indicated by the dissolution of the green chromium(III) oxide and the formation of a violet-blue solution.

-

Once the reaction is complete and all the oxide has dissolved, allow the solution to cool to room temperature.

-

Transfer the solution to a crystallizing dish and allow the solvent to evaporate slowly in a desiccator over a suitable drying agent (e.g., concentrated sulfuric acid).

-

Collect the resulting dark blue crystals of Chromium(III) perchlorate hexahydrate by filtration.

-

Wash the crystals with a small amount of cold distilled water and then with ethanol.

-

Dry the crystals in a vacuum desiccator.

Key Chemical Reactions and Signaling Pathways

The chemistry of Chromium(III) in aqueous solution is dominated by the behavior of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. This ion undergoes hydrolysis and can be oxidized to higher oxidation states under specific conditions.

Hydrolysis of the Hexaaquachromium(III) Ion

In aqueous solutions, the [Cr(H₂O)₆]³⁺ ion is acidic and undergoes hydrolysis, where water molecules act as a base, removing protons from the coordinated water ligands. This process leads to the formation of various hydroxo- and oxo-bridged polynuclear complexes. The initial steps of this hydrolysis are depicted below.

Caption: Stepwise deprotonation of the hexaaquachromium(III) ion.

Oxidation of Chromium(III) to Chromate(VI)

In alkaline solutions, Chromium(III) can be oxidized to the +6 oxidation state, forming the yellow chromate ion (CrO₄²⁻). This is often achieved by using a strong oxidizing agent like hydrogen peroxide in the presence of excess hydroxide ions.

Caption: Oxidation pathway from Chromium(III) to Chromate(VI).

Conclusion

Chromium(III) perchlorate, particularly in its hydrated form, is a well-established inorganic compound with a history rooted in the broader development of perchlorate chemistry. While its initial synthesis is not attributed to a single discoverer, its preparation and properties have been thoroughly characterized. This guide provides researchers and professionals with a consolidated resource on its historical context, synthesis, and key chemical behaviors, including the fundamental processes of hydrolysis and oxidation of the aqueous chromium(III) ion. The provided experimental protocols and reaction pathway diagrams offer both practical and conceptual insights into the chemistry of this important compound.

References

- 1. Chromium(III) perchlorate - Wikipedia [en.wikipedia.org]

- 2. Chromium(III) perchlorate hexahydrate (55147-94-9) for sale [vulcanchem.com]

- 3. G. Frederick Smith Papers, 1922-1972 | University of Illinois Archives [archon.library.illinois.edu]

- 4. About G.F. Smith | Department of Chemistry | Illinois [chemistry.illinois.edu]

- 5. chromium(III) perchlorate - Wikidata [wikidata.org]

- 6. americanelements.com [americanelements.com]

- 7. chromium(III) perchlorate hexahydrate [chemister.ru]

- 8. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]

An In-depth Technical Guide to Chromium(3+) Perchlorate Hydrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(3+) perchlorate, an inorganic compound with the general formula Cr(ClO₄)₃, exists in various hydrated forms, most notably the hexahydrate and nonahydrate. These compounds serve as important precursors and reagents in various fields of chemical research, including materials science and potentially in the study of chromium's biological roles. The trivalent chromium ion (Cr³⁺) is an essential trace element in human nutrition, playing a role in glucose and lipid metabolism, while the perchlorate anion (ClO₄⁻) is a well-known oxidizing agent. This guide provides a comprehensive overview of the synthesis, properties, and characterization of this compound hydrates, with a focus on experimental protocols and data relevant to a scientific audience.

Physicochemical Properties

This compound hydrates are typically cyan or dark blue crystalline solids.[1][2] They are highly soluble in water and other polar solvents like ethanol.[3][4] The properties of the most common hydrates are summarized in the tables below.

Table 1: General Properties of this compound Hydrates

| Property | Anhydrous | Hexahydrate | Nonahydrate |

| Chemical Formula | Cr(ClO₄)₃ | Cr(ClO₄)₃·6H₂O | Cr(ClO₄)₃·9H₂O |

| Molecular Weight | 350.34 g/mol | 458.44 g/mol [4] | 512.48 g/mol |

| CAS Number | 13537-21-8[2] | 55147-94-9[4] | - |

| Appearance | Cyan solid[2] | Dark blue crystalline powder[5] | Cyan substance[2] |

Table 2: Quantitative Data for this compound Hydrates

| Property | Hexahydrate | Nonahydrate |

| Melting Point | 130 °C[6] | - |

| Decomposition Temperature | 180-220 °C[6] | - |

| Water Solubility | 130 g/100 mL at 20 °C[2] | 50.99 g/100g solution at 0°C, 57.73 g/100g solution at 25°C[3] |

Experimental Protocols

Synthesis of this compound Hydrates

The most common method for the synthesis of this compound hydrates involves the reaction of a chromium(III) source with perchloric acid.[7]

Materials:

-

Chromium(III) hydroxide [Cr(OH)₃] or Chromium(III) oxide (Cr₂O₃)

-

Perchloric acid (HClO₄, 70%)

-

Distilled water

-

Crystallization dish

-

Magnetic stirrer and stir bar

-

pH meter

-

Vacuum filtration apparatus

Procedure:

-

Reaction: In a well-ventilated fume hood, slowly add a stoichiometric amount of chromium(III) hydroxide or chromium(III) oxide to a stirred solution of perchloric acid. The reaction is exothermic and should be controlled by cooling the reaction vessel in an ice bath if necessary. The balanced chemical equations are:

-

Cr(OH)₃ + 3HClO₄ → Cr(ClO₄)₃ + 3H₂O

-

Cr₂O₃ + 6HClO₄ → 2Cr(ClO₄)₃ + 3H₂O[7]

-

-

Neutralization: Continue the addition of the chromium source until the solution is close to neutral (pH 6-7). This ensures that all the perchloric acid has reacted.

-